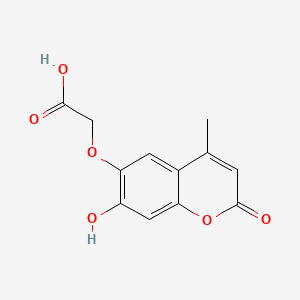
Metesculetol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metesculetol, also known as (6-Hydroxy-4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid, is a vitamin P derivative. It is known for its ability to increase capillary resistance and reduce membrane permeability. This compound is commonly used for treating damaged gums, stopping gum bleeding, relieving inflammation, and nourishing gum tissues .
Applications De Recherche Scientifique
Metesculetol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its antioxidant properties and its role in cellular protection.
Medicine: Investigated for its potential therapeutic effects in treating gum diseases and other inflammatory conditions.
Industry: Used in the formulation of dental care products and as an additive in cosmetics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Metesculetol can be synthesized through various chemical reactions. One common method involves the reaction of 6-hydroxy-4-methylcoumarin with chloroacetic acid in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic reaction as in laboratory synthesis but is optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Metesculetol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield hydroxy derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted coumarin derivatives.
Mécanisme D'action
Metesculetol exerts its effects by increasing capillary resistance and reducing membrane permeability. It interacts with cellular membranes, stabilizing them and preventing leakage of fluids. This action helps in reducing inflammation and promoting healing of damaged tissues. The molecular targets include endothelial cells and various signaling pathways involved in inflammation and tissue repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Esculetin: A coumarin derivative with similar antioxidant properties.
Scopoletin: Another coumarin derivative known for its anti-inflammatory effects.
Umbelliferone: A coumarin compound with similar chemical structure and biological activities
Uniqueness of Metesculetol
This compound is unique due to its specific action on capillary resistance and membrane permeability. Its ability to nourish gum tissues and stop bleeding makes it particularly valuable in dental care. Additionally, its chemical structure allows for various modifications, making it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
52814-39-8 |
|---|---|
Formule moléculaire |
C12H10O6 |
Poids moléculaire |
250.20 g/mol |
Nom IUPAC |
2-(7-hydroxy-4-methyl-2-oxochromen-6-yl)oxyacetic acid |
InChI |
InChI=1S/C12H10O6/c1-6-2-12(16)18-9-4-8(13)10(3-7(6)9)17-5-11(14)15/h2-4,13H,5H2,1H3,(H,14,15) |
Clé InChI |
VVDLFTOOMLZFRO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)OCC(=O)O)O |
SMILES canonique |
CC1=CC(=O)OC2=CC(=C(C=C12)OCC(=O)O)O |
| 52814-39-8 | |
Numéros CAS associés |
53285-61-3 (mono-hydrochloride salt) 15518-82-8 (metescufylline salt/solvate) |
Synonymes |
4-methyl-esculetol mono-Na salt of permethol permethol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2Z,5Z)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-2,5-dienoate](/img/structure/B1236096.png)
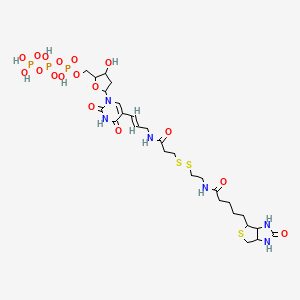
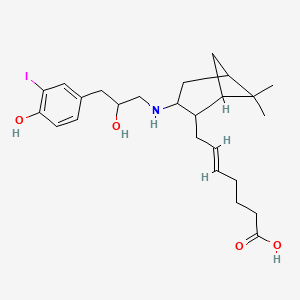
![(5E)-N,N,6-trimethyl-5-[[3-(trifluoromethyl)phenyl]methylidene]-4H-pyridazin-3-amine](/img/structure/B1236104.png)

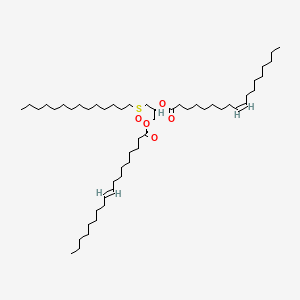
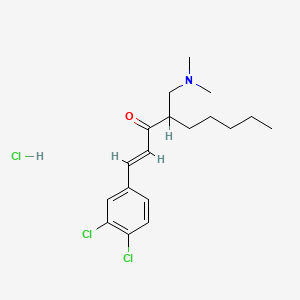

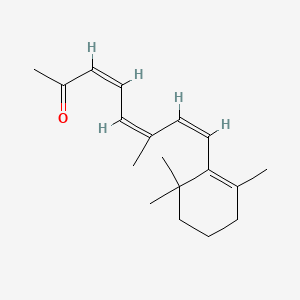


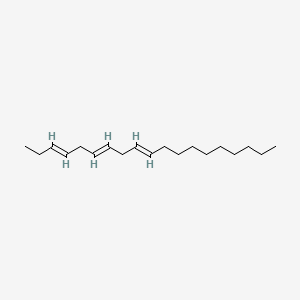

![N-[3-(cyclohexylidene(1H-imidazol-4-ylmethyl)phenyl]ethanesulfonamide](/img/structure/B1236118.png)
